molecular formula C11H16O4S2 B14472089 1-(Ethanesulfonyl)-4-(propane-2-sulfonyl)benzene CAS No. 70399-06-3

1-(Ethanesulfonyl)-4-(propane-2-sulfonyl)benzene

Cat. No.: B14472089
CAS No.: 70399-06-3
M. Wt: 276.4 g/mol
InChI Key: ODQCRCGCDMYHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethanesulfonyl)-4-(propane-2-sulfonyl)benzene is an organic compound characterized by the presence of two sulfonyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(Ethanesulfonyl)-4-(propane-2-sulfonyl)benzene typically involves the sulfonation of benzene derivatives. The reaction conditions often require the use of sulfonyl chlorides and a suitable base to facilitate the substitution reaction. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(Ethanesulfonyl)-4-(propane-2-sulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols.

    Substitution: The sulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Ethanesulfonyl)-4-(propane-2-sulfonyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Ethanesulfonyl)-4-(propane-2-sulfonyl)benzene involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 1-(Ethanesulfonyl)-4-(propane-2-sulfonyl)benzene include other sulfonyl-substituted benzenes such as:

  • 1-(Methanesulfonyl)-4-(propane-2-sulfonyl)benzene
  • 1-(Butanesulfonyl)-4-(propane-2-sulfonyl)benzene

These compounds share similar chemical properties but differ in the length and structure of the alkyl chains attached to the sulfonyl groups. The uniqueness of this compound lies in its specific combination of ethane and propane sulfonyl groups, which can influence its reactivity and applications.

Properties

CAS No.

70399-06-3

Molecular Formula

C11H16O4S2

Molecular Weight

276.4 g/mol

IUPAC Name

1-ethylsulfonyl-4-propan-2-ylsulfonylbenzene

InChI

InChI=1S/C11H16O4S2/c1-4-16(12,13)10-5-7-11(8-6-10)17(14,15)9(2)3/h5-9H,4H2,1-3H3

InChI Key

ODQCRCGCDMYHMF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.